molecular formula C22H19F2N5O2 B2731003 3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922086-82-6

3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2731003
CAS No.: 922086-82-6
M. Wt: 423.424
InChI Key: ZBGWTTSJVVERNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a bicyclic heteroaromatic core, a 2-methylbenzyl substituent at the 5-position, and a 3,4-difluorobenzamide group linked via an ethyl chain. This structural framework is commonly associated with kinase inhibition and other therapeutic activities, as evidenced by structurally analogous compounds in pharmaceutical patents . The pyrazolo[3,4-d]pyrimidinone core facilitates interactions with enzymatic ATP-binding sites, while fluorine atoms and aromatic substituents modulate electronic properties, solubility, and metabolic stability .

Properties

IUPAC Name

3,4-difluoro-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-14-4-2-3-5-16(14)12-28-13-26-20-17(22(28)31)11-27-29(20)9-8-25-21(30)15-6-7-18(23)19(24)10-15/h2-7,10-11,13H,8-9,12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGWTTSJVVERNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS Number: 922086-82-6) is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C22H19F2N5O2C_{22}H_{19}F_{2}N_{5}O_{2}, with a molecular weight of 423.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in medicinal chemistry as a scaffold for various bioactive compounds.

1. Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to 3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide have been tested against various cancer cell lines.

Case Study:
In a study evaluating new 1H-pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors (EGFRIs), several compounds demonstrated potent anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. For example:

  • Compound 12b showed IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116.
  • It also exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant .

The mechanism through which these compounds exert their anticancer effects often involves:

  • Inhibition of Kinase Activity: Many pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis: Flow cytometric analyses have indicated that these compounds can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeIC50 = 8.21 µM (A549), 19.56 µM (HCT-116)
EGFR InhibitionIC50 = 0.016 µM (wild-type), 0.236 µM (T790M)
Apoptotic InductionIncreased BAX/Bcl-2 ratio

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structural features that enhance biological activity. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines often demonstrate:

  • Antitumor Activity : Compounds similar to 3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide have been shown to inhibit tumor growth effectively. For example, studies have reported antiproliferative effects against various cancer cell lines with IC50 values in the low micromolar range .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes. In vivo studies have demonstrated reductions in edema in models treated with pyrazole derivatives compared to standard anti-inflammatory medications .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole derivatives. The compound is expected to show activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapies .

Neuroprotective Effects

Some studies suggest that compounds with similar structures may possess neuroprotective effects. This potential opens avenues for research into treatments for neurodegenerative diseases .

Anticancer Research

A recent study evaluated a series of pyrazole derivatives for their anticancer properties using the MTT assay. Among these compounds, one demonstrated an IC50 value comparable to established chemotherapeutics, indicating a promising avenue for drug development targeting specific cancer types .

Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory effects of pyrazole derivatives using carrageenan-induced paw edema models. Results showed significant reductions in inflammation compared to control groups treated with conventional anti-inflammatory drugs like indomethacin, highlighting the therapeutic potential of these compounds in inflammatory conditions .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound’s 2-methylbenzyl group (R1) contrasts with the chromenyl-ethyl substituents in Example 53 and related analogues. The latter introduces a fused chromene ring system, which may enhance π-π stacking interactions but reduce solubility .
  • The 3,4-difluorobenzamide (R2) in the target compound differs from the sulfonamide and isopropylbenzamide groups in the comparators. Sulfonamides typically improve metabolic stability, while fluorinated benzamides enhance lipophilicity and target binding .

Fluorine Positioning: The 3,4-difluoro configuration on the benzamide moiety in the target compound may optimize steric and electronic effects compared to mono-fluoro or non-fluorinated analogues. In Example 53, fluorine atoms on the chromene and benzamide groups likely contribute to enhanced kinase selectivity .

Molecular Weight and Physicochemical Properties :

  • The target compound’s lower molecular weight (503.45 vs. 589.1) suggests improved bioavailability, as molecular weight >500 g/mol often correlates with reduced permeability. However, melting point data for the target compound are unavailable, limiting direct comparisons of crystallinity and stability.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach divides the target molecule into three primary fragments:

  • Pyrazolo[3,4-d]pyrimidin-4(5H)-one core
  • 2-Methylbenzyl substituent at position 5
  • 3,4-Difluorobenzamide-linked ethyl side chain at position 1

Critical disconnections involve:

  • Formation of the pyrazolo[3,4-d]pyrimidine ring via cyclocondensation of a pyrimidine precursor with a hydrazine derivative.
  • Introduction of the 2-methylbenzyl group via Ullmann-type coupling or nucleophilic substitution.
  • Installation of the ethylamine linker through alkylation, followed by amide coupling with 3,4-difluorobenzoic acid.

Synthesis of the Pyrazolo[3,4-d]pyrimidin-4(5H)-one Core

The core structure is synthesized through a cyclocondensation reaction between a functionalized pyrimidine and hydrazine. A representative protocol adapted from involves:

Step 1: Synthesis of Ethyl 4-Hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is treated with hydrazine hydrate in tetrahydrofuran (THF) under reflux (18 hours), yielding the hydrazine intermediate.

Step 2: Cyclization to 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The hydrazine intermediate undergoes acid-mediated cyclization using trifluoroacetic acid (TFA) in dichloromethane (0°C to room temperature, 12 hours), followed by alkaline hydrolysis (6 N NaOH, ethanol) to afford the pyrazolo-pyrimidinone core.

Reaction Step Reagents/Conditions Yield
Hydrazine formation Hydrazine hydrate, THF, reflux, 18 h 85%
Cyclization and deprotection TFA/CH₂Cl₂, 0°C → RT; NaOH/EtOH, 1 h 76%

Installation of the Ethylamine Linker at Position 1

Step 1: Alkylation with 2-Bromoethylamine
The N1 position of the pyrazolo-pyrimidinone is alkylated using 2-bromoethylamine hydrobromide in dimethylformamide (DMF) with potassium carbonate as a base (60°C, 6 hours).

Step 2: Protection of the Amine Group
The primary amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) in THF, ensuring stability during subsequent reactions.

Reaction Step Conditions Yield
Alkylation K₂CO₃, DMF, 60°C, 6 h 72%
Boc Protection Boc₂O, THF, RT, 12 h 89%

Amide Coupling with 3,4-Difluorobenzoic Acid

The Boc-protected ethylamine undergoes deprotection with TFA in dichloromethane (0°C, 1 hour), followed by amide coupling using 3,4-difluorobenzoic acid and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in DMF.

Parameter Details
Deprotection TFA/CH₂Cl₂, 0°C → RT, 1 h
Coupling Reagent HATU (1.2 equiv), DIPEA (3.0 equiv)
Solvent DMF, RT, 12 h
Yield 65%

Optimization Challenges and Side Reactions

  • Regioselectivity in Cyclization : Competing pathways during pyrazole ring formation may yield regioisomers. Microwave-assisted synthesis (120°C, 30 minutes) improves selectivity.
  • Copper Catalyst Efficiency : Ligand choice (e.g., 1,10-phenanthroline vs. diamines) impacts coupling yields. Screening ligands is critical for scalability.
  • Amide Bond Stability : The ethylamine linker’s primary amine is prone to oxidation; inert atmosphere (N₂/Ar) is recommended during alkylation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Ullmann Coupling Broad substrate scope, moderate cost High catalyst loading (CuI)
Suzuki-Miyaura High selectivity, mild conditions Requires Pd catalysts, costly
Direct Alkylation Simple setup, high yields Limited to reactive alkylators

Q & A

Q. What are the established synthetic routes for this compound, and what challenges arise in achieving high yields?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidinone core. For example, Taylor et al. (1992) describe condensation reactions using substituted pyrimidine precursors under acidic conditions . A key intermediate is 5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine, which is alkylated with a bromoethylamine derivative. The final benzamide coupling employs 3,4-difluorobenzoic acid activated via carbodiimide reagents (e.g., EDCI/HOBt). Challenges include regioselectivity in pyrimidine substitution and purification of intermediates due to solubility issues. Column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) is critical for isolating pure products .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer: Structural confirmation relies on a combination of 1H/13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For instance:
  • NMR : The pyrazolo[3,4-d]pyrimidinone core is confirmed by a singlet for the C4 carbonyl proton (~δ 8.2 ppm in DMSO-d6) and aromatic splitting patterns for difluorobenzamide substituents .
  • IR : Stretching frequencies for amide C=O (~1680 cm⁻¹) and pyrimidinone C=O (~1705 cm⁻¹) are diagnostic .
    Purity (>95%) is validated via HPLC with a C18 column and UV detection at 254 nm .

Q. What in vitro biological assays have been used to evaluate its activity, and what preliminary results exist?

  • Methodological Answer: Initial screening often focuses on kinase inhibition or antimicrobial activity. For pyrazolo[3,4-d]pyrimidine derivatives, kinase inhibition assays (e.g., EGFR or VEGFR2) use fluorescence-based ADP-Glo™ kits, with IC50 values calculated via dose-response curves . Antimicrobial testing follows CLSI guidelines, employing broth microdilution to determine MIC values against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) . Preliminary data for related compounds show MIC ranges of 2–16 µg/mL, but structural variations (e.g., fluorine substitution) significantly modulate potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer: SAR optimization involves systematic substitution at three key positions:

Pyrimidinone C5 : Replacing the 2-methylbenzyl group with bulkier substituents (e.g., 4-fluorophenyl) enhances kinase selectivity by filling hydrophobic pockets .

Benzamide ring : Introducing electron-withdrawing groups (e.g., CF3 at para position) improves metabolic stability but may reduce solubility .

Ethyl linker : Shortening to a methyl group or introducing heteroatoms (e.g., oxygen) alters conformational flexibility and binding kinetics .
Free-energy perturbation (FEP) simulations and molecular docking (using AutoDock Vina) guide rational design by predicting binding affinities to target proteins .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., enzyme sources, buffer conditions). To resolve these:
  • Standardize assays : Use recombinant enzymes from the same supplier (e.g., Sigma-Aldrich) and adhere to predefined protocols (e.g., ATP concentration fixed at 10 µM) .
  • Validate via orthogonal methods : Confirm kinase inhibition with a secondary assay (e.g., Western blot for phosphorylated substrates) .
  • Control for compound stability : Pre-incubate the compound in assay buffer and quantify degradation via LC-MS to rule out artifactual results .

Q. What experimental designs are recommended for in vivo efficacy and toxicity studies?

  • Methodological Answer: For pharmacokinetics :
  • Administer the compound intravenously (2 mg/kg) and orally (10 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 h post-dose. Analyze using LC-MS/MS to calculate AUC, Cmax, and half-life .
    For toxicity :
  • Conduct a 14-day repeated-dose study in mice (OECD Guideline 407). Monitor hematological, hepatic, and renal parameters. Histopathology of liver/kidney tissues identifies organ-specific toxicity .
    Use randomized block designs with split-plot arrangements to account for inter-individual variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.